molecular formula C24H20ClNO4 B557913 fmoc-3-chloro-l-phenylalanine CAS No. 198560-44-0

fmoc-3-chloro-l-phenylalanine

Cat. No.: B557913
CAS No.: 198560-44-0
M. Wt: 421.9 g/mol
InChI Key: UOZAKKJRIKXQPY-QFIPXVFZSA-N
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Description

fmoc-3-chloro-l-phenylalanine: is a modified amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-3-chlorophenylalanine. This compound is widely utilized in the field of medicinal chemistry and biochemistry due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fmoc-3-chloro-l-phenylalanine typically involves the reaction of L-3-chlorophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which is then purified to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: fmoc-3-chloro-l-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: fmoc-3-chloro-l-phenylalanine is extensively used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins. Its stability and ease of removal make it a preferred choice for protecting the amino group during peptide assembly .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the effects of chlorinated phenylalanine residues in proteins .

Medicine: The compound has potential therapeutic applications, particularly in the development of peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioactivity of therapeutic peptides.

Industry: this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and biomaterials .

Mechanism of Action

Mechanism of Action: The primary mechanism of action of fmoc-3-chloro-l-phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-3-chlorophenylalanine during peptide assembly and can be removed under mild basic conditions, such as treatment with piperidine .

Molecular Targets and Pathways: The compound does not have specific molecular targets or pathways as it is primarily used as a synthetic intermediate. its incorporation into peptides can influence the biological activity and stability of the resulting peptides .

Comparison with Similar Compounds

    Fmoc-L-Phenylalanine: Similar to fmoc-3-chloro-l-phenylalanine but lacks the chlorine substituent on the phenyl ring.

    Fmoc-L-3-Bromophenylalanine: Contains a bromine substituent instead of chlorine.

    Fmoc-L-3-Fluorophenylalanine: Contains a fluorine substituent instead of chlorine.

Uniqueness: this compound is unique due to the presence of the chlorine atom on the phenyl ring, which can influence the reactivity and properties of the compound. This makes it a valuable tool in peptide synthesis and medicinal chemistry .

Properties

IUPAC Name

(2S)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZAKKJRIKXQPY-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375786
Record name Fmoc-L-3-Chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198560-44-0
Record name Fmoc-L-3-Chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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